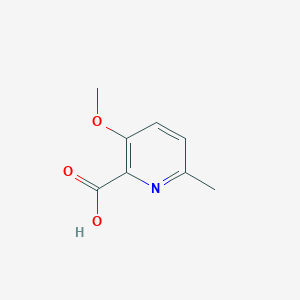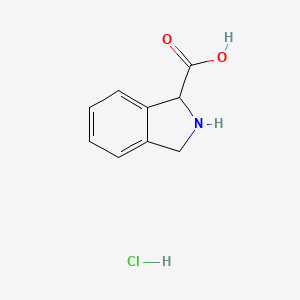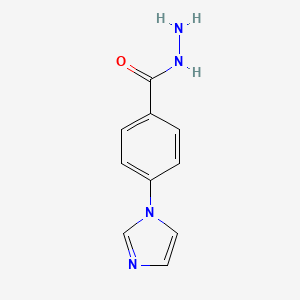
3-Hydroxy-N-(2-Oxotetrahydrofuran-3-yl)octanamid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
Target of Action
The primary target of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide is the Regulatory protein SdiA in Escherichia coli (strain K12) . This protein plays a crucial role in the regulation of gene expression in response to environmental changes.
Mode of Action
It is known to belong to the class of organic compounds known asN-acyl-alpha amino acids and derivatives . These are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom . The interaction of the compound with its target protein may lead to changes in the protein’s activity, thereby affecting the physiological processes regulated by the protein.
Biochemische Analyse
Biochemical Properties
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, this compound is known to interact with enzymes involved in amino acid metabolism. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the biochemical reaction .
Cellular Effects
The effects of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to activate certain signaling pathways that lead to increased expression of genes involved in metabolic processes. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, it may inhibit enzymes involved in fatty acid synthesis, leading to a decrease in lipid accumulation. Conversely, it can activate enzymes that promote amino acid catabolism, thereby enhancing protein turnover .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to this compound in vitro or in vivo has been associated with alterations in cellular homeostasis and metabolic balance .
Dosage Effects in Animal Models
The effects of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without inducing toxicity .
Metabolic Pathways
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate amino acid and lipid metabolism. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For instance, it may enhance the catabolism of branched-chain amino acids, resulting in increased production of energy substrates .
Transport and Distribution
Within cells and tissues, 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to transport proteins .
Subcellular Localization
The subcellular localization of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the compound may be localized to the mitochondria, where it can influence energy metabolism and oxidative stress responses. The precise localization is essential for its role in regulating cellular processes .
Vorbereitungsmethoden
The synthesis of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide typically involves the reaction of octanoic acid with 3-hydroxy-2-oxotetrahydrofuran in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or hydroxyl groups, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations . Major products formed from these reactions depend on the specific reagents and conditions used but can include various functionalized derivatives of the original compound .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide can be compared with other similar compounds, such as:
3-Hydroxy-N-(2-oxooxolan-3-yl)octanamide: This compound has a similar structure but may exhibit different chemical and biological properties due to variations in functional groups.
N-(2-oxotetrahydrofuran-3-yl)nonanamide: This compound has a longer carbon chain, which can affect its solubility, reactivity, and biological activity.
3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]tetradecanamide: This compound has a more complex structure and may be used in different research and industrial applications.
The uniqueness of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Eigenschaften
IUPAC Name |
3-hydroxy-N-(2-oxooxolan-3-yl)octanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h9-10,14H,2-8H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZVBYOXRSFQBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)NC1CCOC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469014 | |
| Record name | Octanamide, 3-hydroxy-N-(tetrahydro-2-oxo-3-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853799-77-6 | |
| Record name | Octanamide, 3-hydroxy-N-(tetrahydro-2-oxo-3-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R-TRANS)-5,7-BIS(BENZYLOXY)-2-[3,4-BIS(PHENYLMETHOXY)PHENYL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-YL PALMITATE](/img/structure/B1600857.png)
![5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B1600858.png)











![1,3-Diiodobicyclo[1.1.1]pentane](/img/structure/B1600880.png)
